molecular formula C10H16N4O2 B6611213 tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate CAS No. 2763750-69-0

tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate

Cat. No.: B6611213
CAS No.: 2763750-69-0
M. Wt: 224.26 g/mol
InChI Key: RIDCVLLEVUZVRE-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,3-diaminopyridin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate moiety, which is further linked to a 2,3-diaminopyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate typically involves the protection of the amine groups on the 2,3-diaminopyridine ring. One common method is the reaction of 2,3-diaminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like methanol or dichloromethane at room temperature .

Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,3-diaminopyridin-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Chemistry: tert-Butyl N-(2,3-diaminopyridin-4-yl)carbamate is used as a building block in organic synthesis. It serves as a protected form of 2,3-diaminopyridine, allowing for selective deprotection and further functionalization in multi-step synthesis .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. It is used in the development of pharmaceuticals, particularly those targeting enzymes and receptors in the body .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in peptide synthesis and other organic transformations .

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.

    Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by base.

Uniqueness: tert-Butyl N-(2,3-diaminopyridin-4-yl)carbamate is unique due to its specific structure, which combines the protecting group functionality with the 2,3-diaminopyridine moiety. This dual functionality makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .

Properties

IUPAC Name

tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,11H2,1-3H3,(H3,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDCVLLEVUZVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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